molecular formula C9H8O3S B105320 Propargyl benzenesulfonate CAS No. 6165-75-9

Propargyl benzenesulfonate

Cat. No. B105320
CAS RN: 6165-75-9
M. Wt: 196.22 g/mol
InChI Key: RAGBYXLIHQFIPK-UHFFFAOYSA-N
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Description

Propargyl benzenesulfonate is a compound that can be synthesized through various chemical reactions involving propargyl-related intermediates. The compound is of interest due to its potential applications in organic synthesis and its role in the formation of more complex molecules.

Synthesis Analysis

The synthesis of propargyl benzenesulfonate-related structures can be achieved through several methods. One approach involves the silver-catalyzed heteroaromatization of propargyl alcohols with p-toluenesulfonylmethyl isocyanide (TosMIC), where TosMIC serves both as a sulfonyl source and a ligand, leading to the formation of sulfonyl benzoheteroles . Another method includes the heteroatom-promoted propargyl-allenyl isomerization and electrocyclization, which is an efficient protocol for synthesizing polyfunctionalized benzenes and naphthalenes from simple starting materials . Additionally, the radical annulation/sulfonation reaction of propargyl chalcones with arylsulfonyl chloride has been reported to efficiently synthesize sulfonated benzo[b]oxepinone and chromane derivatives .

Molecular Structure Analysis

The molecular structure of propargyl benzenesulfonate and related compounds can be complex, with the potential for various isomers and derivatives. For instance, the propargyl radical (CH2CCH) has been identified as a key species in the synthesis of the first aromatic ring in combustion processes and is likely to play a significant role in the synthesis of large organic molecules and cyclization processes to benzene in cold dark clouds .

Chemical Reactions Analysis

Propargyl benzenesulfonate-related compounds participate in a variety of chemical reactions. The propargyl self-reaction is critical for the formation of benzene and other C6H6 isomers, which are important in understanding the evolution of carbon in our galaxy . The propargyl radical is also involved in the synthesis of the first aromatic ring in combustion processes and is believed to control the synthesis of large organic molecules . Furthermore, the Pd-catalyzed carboannulation of propargyl carbonates with nucleophiles is another reaction that leads to the highly regio- and stereoselective synthesis of indene and benzo[b]furan derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of propargyl benzenesulfonate and its derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of a propargyl substituent in benzenesulfonyl derivatives has been shown to exhibit excellent insecticidal activities, indicating that these compounds have significant application values in the development of pesticides . The optimized semidetailed submechanism of benzene formation from propargyl recombination provides insights into the reactivity and stability of these compounds under various conditions, such as high temperatures in a shock tube and atmospheric conditions in a flow reactor .

Scientific Research Applications

1. Layered Silver Sulfonate Structure

Silver benzenesulfonate demonstrates an interesting inorgano-organic solid structure. It consists of sulfonate-bridged silver(I) centers with an organic phenyl group, forming a hexagonal array of silver ions. This arrangement includes a unique six-fold metal-bridging mode for the sulfonate ion (G. Shimizu et al., 1999).

2. Ion Conductive Matrix Design

Benzenesulfonate groups have been added to poly(ethylene oxide) and poly(propylene oxide) oligomers, creating an ion conductive amorphous matrix. The phase of these hybrids is significantly influenced by the molecular weight of the polyethers, affecting their ionic conductivity (K. Ito et al., 1997).

3. Modular Synthesis in Organic Chemistry

The silver-catalyzed heteroaromatization of propargylic alcohols with p-toluenesulfonylmethyl isocyanide has been a breakthrough in organic synthesis. It offers an efficient approach to creating sulfonyl benzoheteroles. This process highlights the dual role of TosMIC as a sulfonyl source and ligand (Jianquan Liu et al., 2014).

4. Organic Synthesis via SN2′ Substitutions

The addition of benzenesulfenyl chlorides to propargylic chlorides leads to a range of regio- and stereospecifically substituted propenes. These compounds are valuable in creating polyfunctional vinylic-thioethers or -selenides, showcasing their utility in organic synthesis (Guan Huai et al., 1990).

5. Protecting Strategies in Organic Synthesis

Propargyloxycarbonyl chloride, used for protecting hydroxyl and amino functionalities, demonstrates increased reactivity towards propargyl carbonates over carbamates. This finding is pivotal in developing new protecting strategies in organic synthesis, especially for simultaneous protection of amine and alcohol groups (R. Ramesh et al., 2005).

6. Intermolecular [4 + 2] Cycloaddition

Benzene-bridged bis(propargyl alcohols) have been used in intermolecular [4 + 2] cycloaddition with olefins to produce various cycloadducts. This process is significant for constructing heterocycles in organic chemistry (S. Kitagaki et al., 2006).

7. Infrared Kinetic Spectroscopy in Radical Reactions

The use of infrared kinetic spectroscopy to study the reaction rates and branching ratios of radical reactions, such as the formation of propargyl in hydrocarbon flames, is an important advancement in chemical analysis (J. Adamson et al., 1996).

Safety And Hazards

Propargyl benzenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

prop-2-ynyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h1,3-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGBYXLIHQFIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884232
Record name 2-Propyn-1-ol, 1-benzenesulfonate
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Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl benzenesulfonate

CAS RN

6165-75-9
Record name Propargyl benzenesulfonate
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Record name 2-Propyn-1-ol, 1-benzenesulfonate
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Record name 2-Propyn-1-ol, 1-benzenesulfonate
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Record name 2-Propyn-1-ol, 1-benzenesulfonate
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Record name Prop-2-ynyl benzenesulphonate
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Record name Propargyl benzenesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
CS Bayer, B Fuchsbichler, S Koller, H Kren… - ECS Meeting …, 2008 - iopscience.iop.org
… In this contribution, we focused on a triple-bonded compound, propargyl benzenesulfonate (… In contrast to many other additives propargyl benzenesulfonate decomposes in a potential …
Number of citations: 1 iopscience.iop.org
Y Li - 1989 - search.proquest.com
… Since propargyl benzenesulfonate is a well known propargylating agent (19) , we began preparing M-propargylani line by the reaction of aniline with propargyl benzenesulfonate which …
Number of citations: 0 search.proquest.com
KL Lazar, BE Greene, CS Stein, WP Johnson… - Journal of …, 2006 - Elsevier
… The synthesis of propargyl alcohol-d 2 was needed to prepare propargyl benzenesulfonate-… distillation, propargyl benzenesulfonate-d 2 was obtained. The propargyl benzenesulfonate-…
Number of citations: 2 www.sciencedirect.com
OY Zolotarskaya, Q Yuan, KJ Wynne, H Yang - Macromolecules, 2013 - ACS Publications
… 3-Ethyl-3-hydroxymethyloxetane (EHMO) monomer reacted with propargyl benzenesulfonate in the presence of sodium hydride to yield alkyne-substituted monomer (EAMO). …
Number of citations: 23 pubs.acs.org
S Ehala, M Vaher, M Kaljurand - Journal of Chromatography A, 2007 - Elsevier
… , the separation differences of ethyl benzenesulfonate (4) and α-chloro-α-hydroxy-o-toluene-sulfonic acid γ-sultone (5), and phenyl vinylsulfonate (6) and propargyl benzenesulfonate (7…
Number of citations: 5 www.sciencedirect.com
N Huettner, AS Goldmann, R Hoogenboom… - Polymer …, 2022 - pubs.rsc.org
… Scheme 1 Cationic ring opening polymerization of 2-n-propyl-2-oxazoline (x = 1) or 2-n-propyl-2-oxazine (x = 2) in acetonitrile (MeCN) using propargyl benzenesulfonate (PropBenz) as …
Number of citations: 5 pubs.rsc.org
R Shapiro, R DiCosimo, SM Hennessey… - … process research & …, 2001 - ACS Publications
… At the same time, we found that propargyl benzenesulfonate (PBS) was preferable as a propargylating agent for phenols than either the volatile chloride or the shock-sensitive bromide. …
Number of citations: 40 pubs.acs.org
EWC Chan, P Baek, R Victor, D Barker… - Polymer …, 2017 - pubs.rsc.org
… -functionalised poly(2-n-propyl-2-oxazoline), PnPropOx (4), which was prepared by living cationic ring-opening polymerisation of 2-ethyl-2-oxazoline using propargyl benzenesulfonate …
Number of citations: 31 pubs.rsc.org
M Jha, S Guy, TY Chou - Tetrahedron letters, 2011 - Elsevier
… The O-propargylated salicylaldehyde derivatives 2a–e were synthesized in high yields (>85%) by reacting substituted salicylaldehydes with propargyl benzenesulfonate analogous as …
Number of citations: 43 www.sciencedirect.com
KR Zhang, M Hu, J Luo, F Ye, TT Zhou, YX Yuan… - Chinese Chemical …, 2022 - Elsevier
… 1, the nucleophilic substitution of propargyl benzenesulfonate 2 with large excess amount of TPE tetratriethylene glycol 1 produced TPE tetratriethylene glycol monopropyne 3. Then a …
Number of citations: 9 www.sciencedirect.com

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